molecular formula C18H13Cl3N4OS3 B12164490 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide

Cat. No.: B12164490
M. Wt: 503.9 g/mol
InChI Key: QFTVTZREKJMOER-UYOCIXKTSA-N
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Description

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-chlorobenzyl chloride.

    Formation of the Acetamide Moiety: The final step involves the reaction of the thiadiazole derivative with 3,4-dichlorobenzaldehyde in the presence of an amine catalyst to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound, in particular, is being investigated for its potential to inhibit certain enzymes or pathways involved in disease processes.

Medicine

In medicinal chemistry, the compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or resistance to degradation. It may also find applications in agriculture as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole
  • 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2,4-dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole

Uniqueness

Compared to these similar compounds, 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide stands out due to its dual chlorophenyl groups and the presence of both thiadiazole and acetamide moieties. These features contribute to its unique chemical reactivity and potential biological activity, making it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C18H13Cl3N4OS3

Molecular Weight

503.9 g/mol

IUPAC Name

2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(3,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H13Cl3N4OS3/c19-13-4-2-1-3-12(13)9-27-17-24-25-18(29-17)28-10-16(26)23-22-8-11-5-6-14(20)15(21)7-11/h1-8H,9-10H2,(H,23,26)/b22-8-

InChI Key

QFTVTZREKJMOER-UYOCIXKTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)N/N=C\C3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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